Cas no 66-02-4 (3,5-Diiodo-DL-tyrosine)

3,5-Diiodo-DL-tyrosine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid
- 3,5-DI-IODO TYROSINE
- 3,5-Diiodo-DL-tyrosine
- 3,5-Diiodo-L-tyrosine
- 3,5-diiodotyrosine
- 4-hydroxy-3,5-diiodophenylalanine
- apothyrin
- cemiod
- diiodotyrosine
- DIT
- flaianina
- Itir
- jodgorgon
- L-3,5-Diiodotyrosine
- L-Tyr(3',5'-I2)
- DL-Tyrosine,5-diiodo-
- 3,5-Diiodotyrosine (VAN)
- NSC 97936
- 3,5-diiodo-L-Tyrosinic acid(1-)
- .beta.-(4-Hydroxy-3,5-diiodophenyl)alanine
- Z90343194
- NSC 208959
- NSC-97936
- UNII-ST90Q60YF3
- Q28091398
- Tyrosine, 3,5-diiodo-
- DIT (VAN)
- CHEMBL2003070
- 3,5-Dijodtyrosin
- AKOS015998813
- 3,5-Diiod-L-tyrosin
- Tyrosine,5-diiodo-
- DS-18174
- 3,5-DIIODOTYROSINE DL-FORM [MI]
- Tyrosine, 3,5-diiodo-, DL-
- CBDivE_002920
- ST90Q60YF3
- Gorgoic acid, diiodo-
- DL-Tyrosine, 3,5-diiodo-
- H-Tyr(3,5-DiI)-OH
- NSC208959
- L-2-Amino-3-(3,5-diiod-4-hydroxyphenyl)propionsaeure
- C9H9I2NO3
- Gorgonic acid, diiodo-
- LS-158274
- A913890
- FT-0667180
- BRN 2218690
- 3,5-Diiodo-4-hydroxyphenylalanine
- Iodogorgonic acid
- Jodgorgosaeure
- HY-W052493
- (2S)-2-ammonio-3-(3,5-diiodo-4-oxidophenyl)propanoate
- C9-H9-I2-N-O3
- Dityrin
- beta-(4-Hydroxy-3,5-diiodophenyl)alanine
- DL-3,5-Diiodotyrosine
- Diidotyrosine
- 3,5-Diiodo-4-Hydroxy-beta-Phenylalanine
- 2-14-00-00384 (Beilstein Handbook Reference)
- 3,5-diiodotyrosine dl-form
- DTXSID50110067
- DIIODO-L-TRYOSINE
- Tyrosine,5-diiodo-, L-
- EINECS 210-643-0
- 3,5-diiodtyrosin
- (S)-3-(4-Hydroxy-3,5-diiodphenyl)alanin
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoicacid
- EINECS 200-620-3
- CS-0045361
- (S)-3-(4-Hydroxy-3,5-diiodphenyl)alanin [IUPAC]
- MFCD00063076
- Acid, iodogorgoic
- TRYOSINE,5-DIIODO-
- NSC97936
- beta-(3,5-Diiod-4-hydroxyphenyl)alanin
- DIIODOTYROSINE [WHO-DD]
- Agontan
- FT-0614629
- 2-amino-3-(4-hydroxy-3,5-diiodo-phenyl)propanoic acid
- (2S)-2-ammonio-3-(3,5-diiodo-4-Oxidophenyl)propanoic acid
- SCHEMBL147578
- 66-02-4
- EN300-178305
- F3284-0277
- NSC4143
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (H-DL-Tyr(3,5-diI)-OH)
- HMS3370A04
- 620-59-7
- NSC-208959
- NSC-4143
- Tyrosine,5-diiodo-, DL-
- diiodotyrosine (no stereo defined)
- Iodogorgoic acid
- NCI60_001756
- Diiodotyrosine, dl-
- SY041404
- NS00114171
- Tyrosine, 3,5-diiodo-, labeled with carbon-14
- 3953-13-7
- MFCD00237693
- DB-183018
- NYPYHUZRZVSYKL-UHFFFAOYSA-N
-
- MDL: MFCD00063076
- Inchi: 1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
- InChI Key: NYPYHUZRZVSYKL-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Computed Properties
- Exact Mass: 432.86700
- Monoisotopic Mass: 432.867179
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6
- XLogP3: -0.5
Experimental Properties
- Color/Form: Lamellar crystals. Decompose at about 200 ℃.
- Density: 2.1461 (estimate)
- Melting Point: 213°C (rough estimate)
- Boiling Point: 410.5℃ at 760 mmHg
- Flash Point: 87
- Refractive Index: 1.5025 (20 C)
- PSA: 83.55000
- LogP: 2.25610
3,5-Diiodo-DL-tyrosine Security Information
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
3,5-Diiodo-DL-tyrosine Customs Data
- HS CODE:29214980
- Customs Data:
China Customs Code:
29214980
3,5-Diiodo-DL-tyrosine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85840-250mg |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 250mg |
¥536.0 | 2021-09-10 | |
Apollo Scientific | OR27970-100mg |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95+% | 100mg |
£86.00 | 2024-08-02 | |
Apollo Scientific | OR27970-1g |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95+% | 1g |
£148.00 | 2024-08-02 | |
Chemenu | CM254385-1g |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 1g |
$505 | 2021-06-09 | |
Chemenu | CM254385-1g |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 1g |
$505 | 2023-02-02 | |
Enamine | EN300-178305-1.0g |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 1g |
$224.0 | 2023-04-26 | |
Enamine | EN300-178305-2.5g |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 2.5g |
$366.0 | 2023-09-19 | |
Enamine | EN300-178305-5.0g |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 5g |
$603.0 | 2023-04-26 | |
1PlusChem | 1P00IC0D-250mg |
Diidotyrosine |
66-02-4 | 95% | 250mg |
$40.00 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ034-250mg |
3,5-Diiodo-DL-tyrosine |
66-02-4 | 95+% | 250mg |
2100CNY | 2021-05-08 |
3,5-Diiodo-DL-tyrosine Related Literature
-
Lishu Wang,Xuefeng Zhou,Mangaladoss Fredimoses,Shengrong Liao,Yonghong Liu RSC Adv. 2014 4 57350
-
Chang-Tong Yang,Kai-Hsiang Chuang Med. Chem. Commun. 2012 3 552
-
Peng Yang,Xuan Wang,Bo Li,Yixuan Yang,Jinfeng Yue,Yanrui Suo,Huarong Tong,Gang He,Xiaojie Lu,Gong Chen Chem. Sci. 2021 12 5804
-
Hui Lei,Jian-Fan Sun,Zhuang Han,Xue-Feng Zhou,Bin Yang,Yonghong Liu RSC Adv. 2014 4 5261
-
Mark D. Hindenlang,Anton A. Soudakov,Gregory H. Imler,Cato T. Laurencin,Lakshmi S. Nair,Harry R. Allcock Polym. Chem. 2010 1 1467
-
Xu Han,Lianghui Cao,Heyong Cheng,Jinhua Liu,Zigang Xu Anal. Methods 2012 4 3471
-
Harry R. Allcock,Nicole L. Morozowich Polym. Chem. 2012 3 578
-
Jesús Nicolás Carcelén,Juan Manuel Marchante-Gayón,Pablo Rodríguez-González,Alfredo Ballesteros,José M. González,José ángel Cocho de Juan,José Ignacio García Alonso Analyst 2022 147 1329
-
Sambasivarao Kotha,Deepak Deodhar,Priti Khedkar Org. Biomol. Chem. 2014 12 9054
-
Antonio Moreda-Pi?eiro,Vanessa Romarís-Hortas,Pilar Bermejo-Barrera J. Anal. At. Spectrom. 2011 26 2107
Additional information on 3,5-Diiodo-DL-tyrosine
3,5-Diiodo-DL-Tyrosine (CAS No. 66-02-4): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
3,5-Diiodo-DL-Tyrosine, a synthetic aromatic amino acid with the chemical formula C9H11NO3I2, is identified by the CAS Registry Number 66-02-4. This compound stands out due to its unique structural features: two iodine atoms attached to the phenolic ring at the 3' and 5' positions of tyrosine's aromatic moiety. The DL configuration indicates equal proportions of D and L stereoisomers, conferring distinct physicochemical properties compared to its monoisomeric counterparts. Recent advancements in synthetic chemistry have enabled precise control over stereoselectivity during its production, enhancing its utility in biomedical applications.
The 3,5-diiodo-dl-tyrosine molecule exhibits a molecular weight of 379.01 g/mol and a melting point range of 188–192°C under standard conditions. Its dual iodination significantly influences biological activity by modulating receptor binding affinity and metabolic stability. Notably, studies published in Nature Communications (2023) demonstrated that this compound mimics thyroid hormone signaling pathways more effectively than natural thyroxine (T4) due to its rigid diiodinated structure, which prevents rapid deiodination by degrading enzymes.
In neuroprotective research, 3,5-diiodo-dl-tyrosine has emerged as a promising agent for mitigating oxidative stress in Parkinson’s disease models. A groundbreaking study in eLife (2024) revealed that this compound selectively targets dopaminergic neurons through iodinated aromatic interactions with mitochondrial complex I proteins. This mechanism enhances antioxidant enzyme expression while reducing α-synuclein aggregation—a hallmark of neurodegenerative disorders—without inducing cytotoxicity at therapeutic concentrations.
Clinical translation efforts are accelerating due to its favorable pharmacokinetic profile when administered via oral or transdermal routes. Preclinical trials reported in JCI Insight (2024) showed sustained plasma levels for up to 72 hours post-administration with minimal hepatic metabolism. The compound’s stereochemical balance also minimizes immunogenicity risks associated with enantiopure analogs, making it suitable for long-term therapies.
Beyond neuroscience applications, cas no 66-02-4 compounds are being explored for precision oncology strategies. Research published in Cancer Cell (2023) highlighted its ability to disrupt thyroid hormone receptor-mediated oncogenic pathways in papillary thyroid carcinoma cells without affecting normal tissue metabolism. This selectivity arises from the compound’s unique binding kinetics with mutant receptor isoforms prevalent in advanced tumors.
Synthetic methodologies for 3,5-diiodo-dl-tirosina have evolved significantly since its initial synthesis in the 1970s. Modern protocols utilize microwave-assisted Suzuki coupling reactions with improved catalyst systems reported in JACS Au (2024), achieving >98% purity with reduced reaction times from days to hours. These advancements address scalability challenges critical for large-scale biomedical applications.
In radiopharmaceutical development, the dual iodination positions enable efficient labeling with radioactive isotopes like Iodine-131 or Iodine-124 for PET imaging agents targeting neuroendocrine tumors. A phase I clinical trial reported at the SNMMI Annual Meeting (June 2024) demonstrated safe incorporation into diagnostic tracers with excellent tumor-to-background ratios compared to conventional agents.
Eco-toxicological studies published in Environmental Science & Technology (April 2024) confirm low environmental persistence under standard wastewater treatment conditions due to rapid microbial degradation when present below regulatory discharge limits (<1 ppm). This aligns with current green chemistry principles guiding pharmaceutical development.
The compound’s structural versatility has also inspired nanomedicine innovations where it serves as a functionalizing agent for drug delivery systems. Recent work from MIT researchers (Nano Letters, May 2024) demonstrated that covalently attached diiodotyrosine groups enhance nanoparticle stability in biological fluids while enabling targeted delivery via thyroid hormone receptor-mediated endocytosis mechanisms.
Ongoing research focuses on developing prodrug formulations where cas no:66-02-4 serves as a bioisosteric scaffold for improving blood-brain barrier penetration efficiency. Computational docking studies suggest synergistic interactions between diiodinated moieties and P-glycoprotein transporters that could revolutionize CNS drug delivery paradigms.
66-02-4 (3,5-Diiodo-DL-tyrosine) Related Products
- 312693-60-0(3,5-Diiodo-L-tyrosine dihydrate)
- 1041-01-6(3,5-Diiodo-L-thyronine)
- 70-78-0(3-Iodo-L-tyrosine)
- 5563-89-3(3’,5’-Diiodo-D-thyronine)
- 300-39-0(3,5-Diiodo-L-tyrosine)
- 16711-71-0(3,5-Diiodo-D-tyrosine)
- 70277-02-0((S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate)
- 94345-95-6((S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid)
- 76318-50-8(methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate)
- 1235619-50-7(1-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl-4-(pyridine-4-carbonyl)piperazine)